2-Amino-7-bromo-4H-chromen-4-one
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Overview
Description
2-Amino-7-bromo-4H-chromen-4-one is a compound belonging to the chromenone family, which is known for its diverse biological activities and applications in medicinal chemistry. The chromenone scaffold is a significant structural entity in various natural and synthetic compounds, exhibiting a broad range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-4H-chromen-4-one typically involves the reaction of 7-bromo-4-hydroxycoumarin with ammonia or an amine source. One common method is the one-pot three-component reaction involving an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at elevated temperatures . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-bromo-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium carbonate in dry acetone.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
2-Amino-7-bromo-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-7-bromo-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s bromine atom and amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the amino and bromine substituents but shares the chromenone scaffold.
7-Hydroxy-4H-chromen-4-one: Similar structure but with a hydroxyl group instead of an amino group.
2-Amino-4H-chromen-4-one: Similar but without the bromine atom.
Uniqueness
2-Amino-7-bromo-4H-chromen-4-one is unique due to the presence of both the amino and bromine substituents, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C9H6BrNO2 |
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Molecular Weight |
240.05 g/mol |
IUPAC Name |
2-amino-7-bromochromen-4-one |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(12)4-9(11)13-8(6)3-5/h1-4H,11H2 |
InChI Key |
IQIUAJQIZNPDED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=CC2=O)N |
Origin of Product |
United States |
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